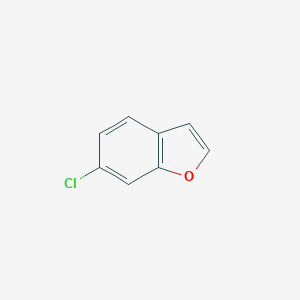
6-Chloro-benzofurane
Vue d'ensemble
Description
6-Chlorobenzofuran (6-CBF) is a heterocyclic compound containing a benzofuran ring that has been widely studied due to its potential applications in various fields. 6-CBF is a versatile compound that has been used as a starting material for the synthesis of other organic compounds, as a catalyst in organic reactions, and as a drug candidate in biomedical research.
Applications De Recherche Scientifique
Chimie médicinale : agents anticancéreux
Les dérivés du 6-chloro-benzofurane ont été étudiés pour leur potentiel en tant qu’agents anticancéreux. La capacité du composé à s’intercaler avec l’ADN ou à inhiber des enzymes clés impliquées dans la prolifération des cellules cancéreuses en fait un candidat pour le développement de médicaments . Les chercheurs explorent diverses substitutions sur le noyau benzofurane pour améliorer ses propriétés anticancéreuses.
Chimie agricole : pesticides
En agriculture, les dérivés du this compound sont évalués pour leur utilisation comme pesticides. Leur similitude structurale avec les composés naturels des plantes leur permet d’agir comme régulateurs de croissance ou insecticides, ce qui pourrait conduire à des stratégies de lutte antiparasitaire plus durables .
Science des matériaux : semi-conducteurs organiques
Le cycle benzofurane, composant principal du this compound, est utilisé dans le développement de semi-conducteurs organiques. Ses propriétés électroniques sont avantageuses pour la création de dispositifs électroniques organiques flexibles, légers et efficaces .
Sciences de l’environnement : dégradation des polluants
Le this compound et ses dérivés font l’objet de recherches pour leur rôle dans la dégradation des polluants environnementaux. Leur réactivité à l’égard de divers contaminants suggère une utilisation potentielle dans les processus de biorémédiation pour nettoyer les sites de déchets dangereux .
Biochimie : inhibition enzymatique
En biochimie, le this compound est un échafaudage pour la synthèse d’inhibiteurs enzymatiques. En modifiant le noyau benzofurane, les chercheurs peuvent créer des molécules qui inhibent sélectivement les enzymes impliquées dans les voies pathologiques, offrant ainsi une voie vers de nouveaux traitements .
Pharmacologie : développement de médicaments
Le profil pharmacologique des dérivés du this compound est étudié de manière approfondie. Ces composés sont prometteurs dans le développement de nouveaux médicaments pour traiter diverses affections, notamment les infections virales et les maladies chroniques, en raison de leurs activités biologiques diverses .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
6-Chlorobenzofuran, a derivative of benzofuran, is known to have a wide range of biological and pharmacological applications Benzofuran derivatives have been found to exhibit antimicrobial properties , and some benzofuran derivatives have shown potential as uPA inhibitors .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a way that leads to their antimicrobial activity . For instance, it is essential for benzofuran to contain halogens, nitro, and hydroxyl groups at positions 4, 5, and 6 to exhibit antibacterial activity .
Biochemical Pathways
Benzofuran derivatives are known to modulate a wide range of biological pathways, achieving selective anticancer activity with few side effects .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .
Analyse Biochimique
Biochemical Properties
6-Chlorobenzofuran, like other benzofuran compounds, has been found to interact with various enzymes, proteins, and other biomolecules It has been suggested that the hydroxyl group at the C-6 position of benzofuran is essential for antibacterial activity .
Cellular Effects
Benzofuran derivatives, including 6-Chlorobenzofuran, have been shown to have potential anticancer activity . For example, a benzofuran-oxadiazole hybrid was reported as a potent anticancer derivative, with significant effects on cell viability
Molecular Mechanism
Benzofuran compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
6-chloro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBDOWJPNZYBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591226 | |
| Record name | 6-Chloro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
151619-12-4 | |
| Record name | 6-Chloro-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6-chlorobenzofuran in organic synthesis?
A: 6-chlorobenzofuran serves as a crucial building block in organic synthesis, particularly in the construction of complex molecules like furoventalene. [] Its reactivity with organometallic reagents, such as Grignard reagents, allows for the formation of new carbon-carbon bonds, a fundamental process in organic chemistry. [] In the synthesis of furoventalene, 6-chlorobenzofuran reacts with 4-methyl-3-penten-1-ylmagnesium bromide in the presence of a nickel catalyst to yield the desired product. [] This reaction highlights the utility of 6-chlorobenzofuran in constructing natural products and other biologically relevant molecules.
Q2: Are there other synthetic routes to furoventalene besides utilizing 6-chlorobenzofuran?
A: While the provided research highlights a specific synthesis utilizing 6-chlorobenzofuran, [] exploring alternative synthetic routes to complex natural products like furoventalene is common in organic chemistry. Factors such as reaction yield, cost-effectiveness, and the number of synthetic steps can influence the choice of synthetic strategy. Further research may reveal alternative pathways to furoventalene, potentially employing different starting materials or reaction conditions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

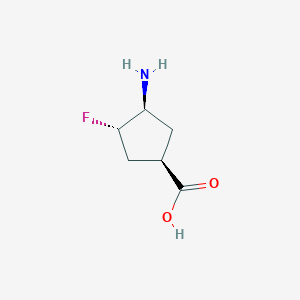

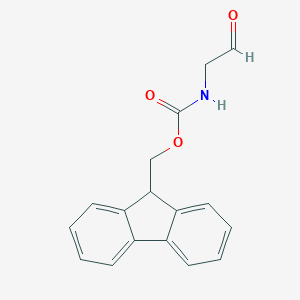

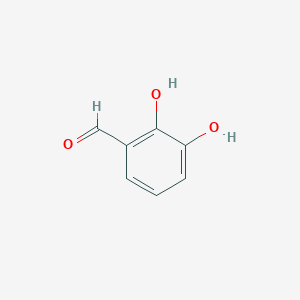
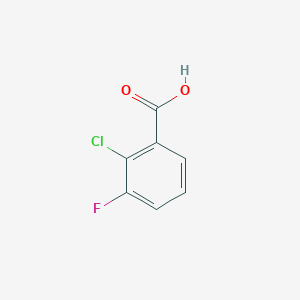
![Methyl (1R,4R,6R)-2-azabicyclo[2.2.1]heptane-6-carboxylate](/img/structure/B126239.png)
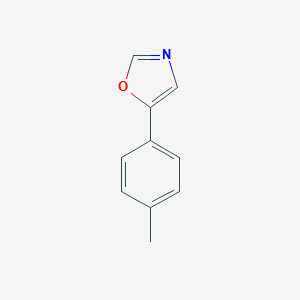




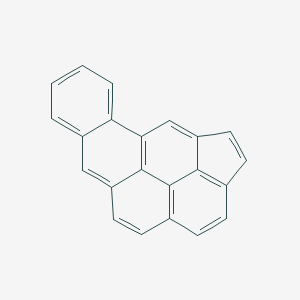
![6-fluoro-2H-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B126257.png)